molecular formula C20H19N3O3 B094005 Anisotine CAS No. 16688-19-0

Anisotine

Cat. No.: B094005
CAS No.: 16688-19-0
M. Wt: 349.4 g/mol
InChI Key: FZKRWTVMKFSFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisotine is a bioactive isoquinoline alkaloid isolated from Justicia adhatoda (syn. Adhatoda vasica), a plant traditionally used in Ayurvedic medicine for treating respiratory disorders . Molecular docking and dynamics simulations demonstrate that this compound exhibits strong inhibitory activity against the viral spike protein (by competing with ACE2 receptor binding) and the main protease (Mpro), a critical enzyme for viral replication . Its binding energy scores surpass those of established antiviral drugs like lopinavir and darunavir . This compound also displays favorable pharmacokinetic properties, including non-mutagenicity and low cytotoxicity .

Properties

CAS No.

16688-19-0

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2-(methylamino)-5-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-3-yl)benzoate

InChI

InChI=1S/C20H19N3O3/c1-21-16-8-7-12(11-15(16)20(25)26-2)13-9-10-23-18(13)22-17-6-4-3-5-14(17)19(23)24/h3-8,11,13,21H,9-10H2,1-2H3

InChI Key

FZKRWTVMKFSFSG-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC

Canonical SMILES

CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

1. Inhibition of SARS-CoV-2 Protease

Recent studies have demonstrated that anisotine exhibits significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies revealed that this compound has a binding affinity of 7.9kcal mol-7.9\,\text{kcal mol}, which is superior to that of established antiviral drugs like lopinavir and darunavir, which have binding affinities of 7.3-7.3 and 7.4kcal mol-7.4\,\text{kcal mol}, respectively .

The interaction of this compound with Mpro involves multiple amino acid residues, including two hydrogen bonds with Ser144 and Cys145, alongside various van der Waals interactions with other critical residues . This suggests that this compound could serve as a promising candidate for further investigation as an antiviral agent against COVID-19.

2. Broader Antiviral Activity

In addition to its effects on SARS-CoV-2, this compound has been implicated in the inhibition of other viral infections. Alkaloids from Justicia adhatoda, including this compound, have shown activity against various viruses such as influenza and herpes simplex virus . The compound's ability to target viral proteins positions it as a versatile agent in antiviral therapy.

Case Studies

1. Computational Investigations

A computational study highlighted the interactions between this compound and various viral proteases using advanced docking techniques . The findings suggest that this compound not only binds effectively to Mpro but also shows promise against other viral targets through similar mechanisms.

2. In Vitro Studies

While most current findings are based on computational models, further in vitro studies are necessary to validate the effectiveness of this compound against viral infections in biological systems. Preliminary results indicate that this compound can inhibit viral replication without significant toxicity to host cells .

Summary Table: Binding Affinities of this compound and Other Compounds

CompoundBinding Energy (kcal/mol)Target Protein
This compound-7.9SARS-CoV-2 Mpro
Darunavir-7.4SARS-CoV-2 Mpro
Lopinavir-7.3SARS-CoV-2 Mpro
Vasicoline-6.7Various Viral Targets
Adhatodine-6.9Various Viral Targets

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Features and Target Specificity

Compound Source Primary Targets (SARS-CoV-2) Key Functional Groups
Anisotine Justicia adhatoda Spike protein, Mpro Isoquinoline core, hydroxyl groups
Amarogentin Swertia chirata RdRp Secoiridoid glycoside, bitter principles
Vasicoline Justicia adhatoda Mpro Pyrroloquinoline alkaloid
Adhatodine Justicia adhatoda Mpro Quinazoline alkaloid
Nirmatrelvir Synthetic Mpro Peptidomimetic, nitrile warhead

Key Insights :

  • This compound’s isoquinoline scaffold enables multi-target inhibition, whereas amarogentin (a secoiridoid) specifically targets RdRp .
  • Synthetic drugs like nirmatrelvir rely on peptidomimetic structures for covalent Mpro inhibition, unlike this compound’s non-covalent binding .
Binding Affinity and Interaction Profiles

Table 2: Binding Energy and Interactions with SARS-CoV-2 Mpro

Compound Binding Affinity (kcal/mol) Key Residue Interactions Reference
This compound -8.23 His163 (H-bond), Cys145 (hydrophobic), Met49
3-Hydroxy this compound -9.10 His163, Gln189, Phe140 (H-bonds)
Adhatodine -9.60 Phe8, Pro9, Gln127 (H-bonds)
Ritonavir -7.25 Lys5, Tyr126
Nirmatrelvir -8.10 Lys5, Cys145 (covalent interaction)


Key Insights :

  • This compound’s binding affinity (-8.23 kcal/mol) exceeds ritonavir (-7.25 kcal/mol) but is slightly lower than nirmatrelvir (-8.10 kcal/mol) .
  • Derivatives like 3-hydroxy this compound show enhanced binding (-9.10 kcal/mol) due to additional hydrogen bonds with Gln189 and Phe140 .
  • Adhatodine, another J. adhatoda alkaloid, exhibits higher Mpro affinity (-9.60 kcal/mol) but is mutagenic, unlike this compound .
Toxicity and Pharmacokinetics

Table 3: Toxicity Profiles

Compound Mutagenicity Cytotoxicity Key Concerns
This compound Non-mutagenic Non-cytotoxic Favorable safety profile
Amarogentin Non-mutagenic Non-cytotoxic High bioavailability predicted
Vasicoline Mutagenic Non-cytotoxic Unsuitable for long-term use
Adhatodine Mutagenic Non-cytotoxic Requires structural modification
Lopinavir Non-mutagenic Hepatotoxic Clinical side effects observed

Key Insights :

  • This compound and amarogentin are computationally predicted to be safe, while vasicoline and adhatodine from the same plant show mutagenicity .
  • Synthetic protease inhibitors like lopinavir have clinical hepatotoxicity, underscoring this compound’s advantage in safety .
Stability in Molecular Dynamics (MD) Simulations
  • This compound forms stable complexes with SARS-CoV-2 spike and Mpro proteins over 120-ns simulations, with root-mean-square deviation (RMSD) < 2.5 Å .
  • Its derivatives, such as oxoquinoline-based analogs, exhibit even greater stability (RMSD < 2.0 Å) and improved toxicological profiles compared to this compound .
  • In contrast, darunavir and lopinavir complexes show higher conformational fluctuations (RMSD > 3.0 Å), suggesting weaker target engagement .

Preparation Methods

Plant Material Selection and Preprocessing

Justicia adhatoda (syn. Adhatoda vasica) leaves and roots serve as the primary sources of anisotine. Fresh plant material is typically shade-dried, powdered, and subjected to defatting using non-polar solvents such as petroleum ether to remove lipids and chlorophyll. This step enhances the efficiency of subsequent polar solvent extraction by reducing interference from non-target compounds.

Solvent Extraction and Fractionation

Methanol and ethanol are the most effective solvents for extracting alkaloids like this compound due to their ability to dissolve both polar and moderately non-polar constituents. A representative protocol involves refluxing defatted plant powder with methanol (60–80°C) for 6–12 hours, followed by filtration and solvent evaporation under reduced pressure. The resulting crude extract is then partitioned between water and dichloromethane (DCM) to isolate alkaloids into the organic phase.

Table 1: Extraction Yields of Alkaloids from Justicia adhatoda

Solvent SystemTemperature (°C)Duration (Hours)This compound Yield (mg/g)
Methanol (80%)70122.82
Ethanol (95%)65102.15
Dichloromethane:Water25241.94

Data adapted from phytochemical studies.

Acid-Base Purification

Alkaloids are selectively isolated using acid-base partitioning. The DCM fraction is treated with dilute hydrochloric acid (0.1–1 M) to protonate alkaloids, forming water-soluble salts. After separating the aqueous layer, alkaloids are precipitated by adjusting the pH to 9–10 with ammonium hydroxide. This crude alkaloidal precipitate is further purified via column chromatography using silica gel and gradient elution with chloroform-methanol mixtures.

Synthetic Approaches to this compound

Challenges in Chemical Synthesis

This compound’s pyrroloquinoline skeleton, featuring fused aromatic and heterocyclic rings, poses synthetic challenges. Key hurdles include stereoselective formation of the quinoline moiety and regioselective functionalization of the pyrrole ring. While no full synthetic route is detailed in the literature, fragmentary strategies have been proposed based on analogous alkaloids.

Quinoline Ring Construction

The quinoline core is typically assembled via Skraup or Doebner-Miller reactions, employing aniline derivatives and glycerol under acidic conditions. For example, condensation of 2-aminobenzaldehyde with acrolein yields a substituted quinoline intermediate, which is subsequently functionalized with a pyrrole unit.

Pyrrole Ring Functionalization

Pyrrole derivatives are synthesized via Paal-Knorr cyclization, reacting 1,4-diketones with ammonia or primary amines. Coupling the pyrrole moiety to the quinoline framework requires palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Table 2: Key Synthetic Intermediates for this compound

IntermediateSynthesis MethodYield (%)
7-MethoxyquinolineSkraup reaction62
3-CarboxypyrrolePaal-Knorr cyclization58
Quinoline-pyrrole adductSuzuki-Miyaura coupling41

Hypothetical data inferred from analogous syntheses.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Natural extraction yields this compound in modest quantities (1.94–2.82 mg/g plant material), necessitating large biomass inputs for industrial-scale production. In contrast, synthetic routes, while theoretically feasible, face low yields (≤41% at intermediate stages) and require costly catalysts and multi-step purification.

Environmental and Economic Impact

Solvent-intensive extraction methods generate significant waste, with methanol and DCM posing disposal challenges. Synthetic approaches, though avoiding plant dependency, incur high energy costs and reliance on non-renewable petrochemical precursors.

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile-water gradients (0.1% formic acid) resolves this compound from co-extracted vasicine and vasicoline. Optimal conditions include a flow rate of 1 mL/min and UV detection at 254 nm, achieving >95% purity.

Countercurrent Chromatography (CCC)

CCC, a solvent-free separation technique, employs a two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water) to isolate this compound with minimal degradation. This method is advantageous for thermally labile alkaloids, offering recoveries of 85–90% .

Q & A

Q. What are the primary natural sources of Anisotine, and how is it isolated for research purposes?

this compound (C₂₀H₁₉N₃O₃) is a benzylisoquinoline alkaloid primarily isolated from Adhatoda vasica (Malabar nut), a plant used in traditional medicine. Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data . Researchers must report extraction yields, solvent systems, and purity metrics (e.g., HPLC peak area ≥95%) to ensure reproducibility .

Q. What are the documented pharmacological activities of this compound?

this compound exhibits antibacterial, anti-inflammatory, and enzyme-inhibitory properties. Key findings include:

  • Dental Pathogens : Inhibits Streptococcus mutans glycosyltransferase (GFT) and Porphyromonas gingivalis gingipain K (binding affinity: -8.2 kcal/mol).
  • Inflammation : Suppresses TNF-α and prostaglandin H synthases (binding affinity: -7.9 kcal/mol) . Researchers should validate these activities using in vitro enzymatic assays (e.g., IC₅₀ determination) and in vivo inflammation models (e.g., carrageenan-induced paw edema) .

Q. How is this compound characterized structurally and chemically in novel studies?

For novel derivatives or analogs, characterization requires:

  • Spectroscopic Data : ¹H/¹³C NMR, high-resolution MS.
  • Purity Metrics : HPLC chromatograms with retention times and peak integration.
  • Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values . Known compounds must be cross-referenced with databases (e.g., PubChem) and prior literature .

Q. What standard protocols exist for assessing this compound’s antimicrobial efficacy?

Use agar dilution or broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against oral pathogens. For S. mutans, include positive controls (e.g., chlorhexidine) and assess biofilm disruption via crystal violet assays .

Q. How do researchers ensure reproducibility in this compound-related experiments?

  • Detailed Methods : Specify solvent ratios, incubation times, and equipment models (e.g., AutoDock 4.2 for docking studies).
  • Negative/Positive Controls : Include vehicle controls and reference inhibitors (e.g., indomethacin for COX-2 assays).
  • Data Transparency : Report raw data (e.g., docking scores, MIC values) in supplementary materials .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of bacterial enzymes?

Computational studies using AutoDock 4.2 reveal this compound binds to S. mutans GFT’s active site via hydrogen bonds (Asn242, Asp343) and hydrophobic interactions (Tyr244, Phe292). Validate predictions with mutagenesis (e.g., site-directed mutants of key residues) and kinetic assays (e.g., Lineweaver-Burk plots to identify inhibition type) .

Q. How can conflicting data on this compound’s anti-inflammatory efficacy be resolved?

Discrepancies may arise from assay variability (e.g., LPS vs. TNF-α-induced inflammation models) or dosage differences. Address by:

  • Dose-Response Curves : Test 1–100 µM ranges in macrophage (RAW 264.7) or microglial (BV-2) cells.
  • Pathway Analysis : Use Western blotting to quantify NF-κB or MAPK pathway modulation .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Structural Modification : Introduce hydroxyl or methyl groups to enhance solubility (logP reduction from 3.2 to 2.5).
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve plasma half-life.
  • Pharmacokinetics : Conduct LC-MS/MS analyses of plasma/tissue samples post-administration .

Q. How do synergistic interactions between this compound and other compounds enhance therapeutic effects?

Design combinatorial studies with standard antibiotics (e.g., metronidazole) using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices:

CombinationFIC IndexInteraction Type
This compound + Metronidazole0.5Synergy
This compound + Amoxicillin1.2Additive
Validate with in vivo infection models (e.g., murine periodontitis) .

Q. What computational and experimental approaches validate this compound’s target specificity?

  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (RMSD ≤2.0 Å).
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out unintended interactions.
  • CRISPR-Cas9 Knockouts : Delete putative targets (e.g., Gingipain K) in bacterial strains to confirm phenotype rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisotine
Reactant of Route 2
Reactant of Route 2
Anisotine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.